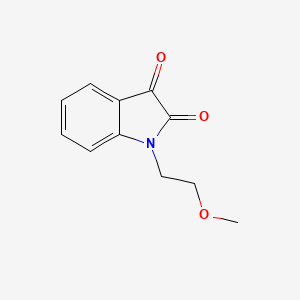

1-(2-methoxyethyl)-1H-indole-2,3-dione

Description

Properties

IUPAC Name |

1-(2-methoxyethyl)indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-7-6-12-9-5-3-2-4-8(9)10(13)11(12)14/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIQBYPVTRBVGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=CC=CC=C2C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Methoxyethyl 1h Indole 2,3 Dione and Its Analogues

Strategies for N1-Alkylation of 1H-Indole-2,3-dione

The introduction of substituents at the N1 position of the isatin (B1672199) core is a common strategy for modifying its chemical properties. This can be achieved through direct alkylation or by building the ring system from an N-substituted precursor.

Direct N-alkylation is a frequently employed method for the synthesis of N-substituted isatins. nih.gov This approach involves the deprotonation of the nitrogen atom of isatin, which is acidic due to the adjacent carbonyl groups, followed by nucleophilic attack on an alkylating agent. researchgate.net The reaction typically proceeds by generating the highly conjugated isatin anion with a suitable base, which is then treated with an appropriate alkyl halide or sulfate. nih.gov

Common bases used for this transformation include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP). nih.gov The choice of base and solvent can significantly influence the reaction's efficiency and yield. For instance, the use of silver salts as bases can sometimes lead to O-alkylation as a competing side reaction.

Microwave-assisted synthesis has emerged as a powerful tool to accelerate N-alkylation reactions. nih.gov This technique often leads to remarkably decreased reaction times, reduced solvent requirements, and increased yields compared to conventional heating methods. nih.govresearchgate.net The efficiency of microwave promotion has been demonstrated for a variety of alkyl, benzyl, and functionalized alkyl halides. nih.gov

Table 1: Examples of Direct N-Alkylation of 1H-Indole-2,3-dione under Various Conditions

| Alkylating Agent | Base | Solvent | Method | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Methyl Iodide | K2CO3 | DMF | Microwave (300 W) | 3 | 95 | researchgate.net |

| Ethyl Iodide | K2CO3 | DMF | Microwave (300 W) | 3 | 90 | researchgate.net |

| n-Butyl Bromide | NaH | DMF | Microwave (500 W) | 5 | 69 | researchgate.net |

| Benzyl Chloride | K2CO3 | DMF | Microwave (200 W) | 5 | 96 | researchgate.net |

| Ethyl Chloroacetate | K2CO3 | DMF | Microwave (200 W) | 3 | 76 | nih.govresearchgate.net |

| Ethylene Bromide | K2CO3 | DMF | Microwave (200 W) | 2 | 50 | researchgate.net |

An alternative to direct alkylation is the construction of the indole-2,3-dione ring from an N-substituted aniline (B41778) precursor. This approach is particularly useful for synthesizing N-alkyl or N-aryl isatins that may be difficult to obtain via direct alkylation. chemicalbook.comirapa.org Two classical methods are prominent in this context: the Sandmeyer synthesis and the Stolle synthesis.

The Sandmeyer isatin synthesis is one of the oldest and most common methods for preparing the parent isatin. dergipark.org.trnih.gov It involves the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of strong acid (typically concentrated sulfuric acid) to yield isatin. irapa.orgresearchgate.net While highly effective for unsubstituted or certain substituted anilines, this method is less direct for preparing N-substituted isatins as it requires a subsequent N-alkylation step. nih.gov

The Stolle synthesis is a more direct and versatile alternative for preparing N-substituted isatins. chemicalbook.comdergipark.org.trijcmas.com This method involves the reaction of an N-substituted aniline with oxalyl chloride to form a chlorooxalylanilide intermediate. irapa.org This intermediate is then cyclized, typically using a Lewis acid such as aluminum chloride (AlCl3) or boron trifluoride etherate (BF3·Et2O), to afford the desired N-substituted indole-2,3-dione. ijcmas.combiomedres.us The Stolle reaction is broadly applicable and serves as a key strategy for accessing a wide range of N-alkyl and N-aryl isatin derivatives. chemicalbook.com

Synthesis of the 2-methoxyethyl Moiety in Indole-2,3-dione Systems

The incorporation of the 2-methoxyethyl group at the N1 position of the indole-2,3-dione core is a specific application of the general synthetic strategies discussed previously.

The most direct and efficient method for the synthesis of 1-(2-methoxyethyl)-1H-indole-2,3-dione is the N-alkylation of 1H-indole-2,3-dione. This reaction follows the general principles outlined in section 2.1.1. Isatin is treated with a base, such as potassium carbonate, in a solvent like DMF. The resulting isatin anion then reacts with a suitable 2-methoxyethyl electrophile, typically 1-bromo-2-methoxyethane or 1-chloro-2-methoxyethane, to yield the target product. The reaction can be performed under conventional heating or accelerated using microwave irradiation. nih.gov

Analogues of this compound bearing substituents on the aromatic ring can be synthesized using two primary approaches. The first involves starting with a pre-substituted isatin (e.g., 5-chloro-1H-indole-2,3-dione or 5-nitro-1H-indole-2,3-dione) and performing the N-alkylation with a 2-methoxyethyl halide as described above. nih.gov

Alternatively, the Stolle synthesis provides a powerful route. ijcmas.com An appropriately substituted N-(2-methoxyethyl)aniline can be reacted with oxalyl chloride and cyclized with a Lewis acid to construct the desired substituted this compound derivative directly. This method allows for the strategic placement of a wide variety of substituents on the benzene (B151609) ring portion of the molecule.

Table 2: Synthetic Pathways to Substituted this compound Analogues

| Target Compound | Starting Material(s) | Method |

|---|---|---|

| 5-Chloro-1-(2-methoxyethyl)-1H-indole-2,3-dione | 5-Chloro-1H-indole-2,3-dione + 1-Bromo-2-methoxyethane | Direct N-Alkylation |

| 5-Nitro-1-(2-methoxyethyl)-1H-indole-2,3-dione | 5-Nitro-1H-indole-2,3-dione + 1-Bromo-2-methoxyethane | Direct N-Alkylation |

| 5-Methyl-1-(2-methoxyethyl)-1H-indole-2,3-dione | 4-Methyl-N-(2-methoxyethyl)aniline + Oxalyl chloride | Stolle Synthesis |

| 5,7-Difluoro-1-(2-methoxyethyl)-1H-indole-2,3-dione | 4,6-Difluoro-N-(2-methoxyethyl)aniline + Oxalyl chloride | Stolle Synthesis |

Multicomponent Reaction Approaches to Indole-2,3-dione Scaffolds

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and operational simplicity. arkat-usa.orgnih.gov The isatin scaffold, including N-substituted derivatives like this compound, serves as an excellent ketone component in several important isocyanide-based MCRs, notably the Passerini and Ugi reactions. researchgate.netresearchgate.net

The Passerini three-component reaction (3CR) involves the reaction of a ketone (or aldehyde), a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. researchgate.net When an N-substituted isatin is used as the ketone component, this reaction provides access to complex 3-substituted-3-hydroxy-2-oxindole derivatives. researchgate.net

The Ugi four-component reaction (4CR) is even more versatile, combining a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide to form an α-acetamido carboxamide derivative. arkat-usa.orgresearchgate.net Utilizing an N-substituted isatin in the Ugi reaction generates highly functionalized spiro-oxindole or other complex oxindole (B195798) structures, depending on the specific components used. researchgate.net These reactions demonstrate the utility of the isatin core as a building block for rapidly generating libraries of structurally diverse and complex heterocyclic compounds. researchgate.netacs.org

Catalytic Methodologies in the Synthesis of N-Substituted Indole-2,3-diones

Transition metal catalysis has provided powerful tools for the construction of the N-substituted isatin scaffold. These methods often feature high efficiency, broad substrate scope, and functional group tolerance. Key strategies include the direct synthesis of the heterocyclic core from acyclic precursors or the N-alkylation/arylation of a pre-formed isatin ring.

Copper catalysts are widely used in organic synthesis due to their low cost and versatile reactivity, particularly in C-N bond-forming reactions. These catalysts have been successfully applied to the synthesis of N-substituted isatins through various strategies.

One direct approach involves the copper-catalyzed reaction of N-alkyldiazo(nitro)acetanilides. tandfonline.com In a study, the use of Cu(MeCN)₄PF₆ as a catalyst was shown to convert these diazo compounds into both isoindigoes and isatins. tandfonline.com The formation of isatin is proposed to occur through an intramolecular aromatic C-H insertion of a copper carbene intermediate, which generates an oxindole that is subsequently oxidized to the corresponding indole-2,3-dione during the reaction or workup. tandfonline.com This method provides a direct route to the N-substituted isatin core from readily prepared starting materials.

Another key strategy is the N-alkylation of the parent isatin molecule. Modern metallaphotoredox approaches have expanded the scope of this transformation. A dual copper/photoredox N-alkylation platform has been developed that enables the coupling of various N-nucleophiles, including isatin, with a wide range of primary, secondary, and tertiary alkyl bromides. princeton.edu This method utilizes a halogen abstraction-radical capture (HARC) mechanism, overcoming the limitations of traditional Sₙ2 reactions and providing access to sterically hindered N-substituted isatins. princeton.edu

| Entry | Starting Material(s) | Alkylating Agent | Catalyst / Conditions | Product | Yield (%) |

| 1 | N-methyldiazo(nitro)acetanilide | - | 10 mol% Cu(MeCN)₄PF₆, DCM, rt, 12h | 1-Methylindoline-2,3-dione | 21% |

| 2 | N-ethyldiazo(nitro)acetanilide | - | 10 mol% Cu(MeCN)₄PF₆, DCM, rt, 12h | 1-Ethylindoline-2,3-dione | 16% |

| 3 | Isatin | 2-Chloro-N-phenylacetamide | K₂CO₃, KI, DMF, 80 °C | 2-(2,3-dioxoindolin-1-yl)-N-phenylacetamide | - |

| 4 | Isatin | Bromocyclopropane | CuI, Ir-photocatalyst, Silyl Radical Activator, light | 1-Cyclopropylindoline-2,3-dione | - |

Rhodium catalysts are exceptionally effective for directing C-H bond activation and functionalization, providing a powerful means to synthesize complex indole (B1671886) derivatives. While direct rhodium-catalyzed synthesis of the indole-2,3-dione core is less common, these catalysts are instrumental in preparing highly functionalized indole precursors that can subsequently be oxidized to the desired dione (B5365651) products.

Rhodium(III) catalysts can mediate the oxidative coupling of simple anilines (as acetanilides) and internal alkynes to produce highly substituted 2,3-disubstituted indoles. acs.org This process involves N-H bond cleavage, C-H activation, alkyne insertion, and reductive elimination to construct the indole core in a single step. Similarly, rhodium(II) complexes have been shown to catalyze the conversion of β,β-disubstituted styryl azides into 2,3-disubstituted indoles through a cascade reaction involving a proposed phenonium ion intermediate. nih.gov

These methods yield 2,3-disubstituted indoles, which are valuable precursors. The oxidation of such substituted indoles is a known strategy for accessing the corresponding indole-2,3-diones, thus making rhodium-catalyzed C-H functionalization an important indirect route to the target structures. nih.gov

| Entry | Indole Substrate | Coupling Partner | Catalyst | Product (Functionalized Indole) |

| 1 | N-pivaloylaniline | Diphenylacetylene | [RhCpCl₂]₂ | 1-Pivaloyl-2,3-diphenyl-1H-indole |

| 2 | 4-MeO-acetanilide | 1-Phenyl-1-propyne | [RhCpCl₂]₂ | N-(2-(3-methyl-2-phenyl-1H-indol-1-yl)phenyl)acetamide |

| 3 | 4-Cl-phenyl azide | 1,1-Diphenyl-ethylene | [Rh₂(pfb)₄] | 2,3-Diphenyl-5-chloro-1H-indole |

| 4 | 4-F-phenyl azide | 1-(4-MeO-phenyl)-1-phenyl-ethylene | [Rh₂(esp)₂] | 5-Fluoro-3-(4-methoxyphenyl)-2-phenyl-1H-indole |

Indium(III) chloride (InCl₃) has emerged as a versatile and water-tolerant Lewis acid catalyst for a wide range of organic transformations, including the synthesis of heterocyclic compounds. sci-hub.seresearchgate.netwikipedia.org Its ability to activate carbonyl compounds makes it particularly suitable for condensation and cyclization reactions required for the synthesis of N-substituted isatins.

A notable application is the one-pot synthesis of isatin N-ribonucleosides from N-phenylribosylamines and diethyl oxalate, catalyzed by recyclable InCl₃ under microwave irradiation. thieme-connect.com The proposed mechanism involves the activation of the carbonyl group of diethyl oxalate by complexation with InCl₃. This enhances its electrophilicity, facilitating a nucleophilic substitution by the N-phenylribosylamine. This is followed by a rapid intramolecular electrophilic substitution (a Friedel-Crafts-type acylation) on the aromatic ring to complete the annulation and form the five-membered heterocyclic ring of the isatin N-ribonucleoside. thieme-connect.com This methodology provides a straightforward and efficient route to complex N-substituted isatins from readily available starting materials. thieme-connect.com

| Entry | N-Arylribosylamine Substrate | Catalyst / Conditions | Product (Isatin N-Ribonucleoside) | Yield (%) |

| 1 | N-phenylribosylamine | InCl₃, Diethyl Oxalate, EtOH, MW | 1-(β-D-Ribofuranosyl)-1H-indole-2,3-dione | 94% |

| 2 | N-(4-methylphenyl)ribosylamine | InCl₃, Diethyl Oxalate, EtOH, MW | 5-Methyl-1-(β-D-ribofuranosyl)-1H-indole-2,3-dione | 95% |

| 3 | N-(4-chlorophenyl)ribosylamine | InCl₃, Diethyl Oxalate, EtOH, MW | 5-Chloro-1-(β-D-ribofuranosyl)-1H-indole-2,3-dione | 92% |

| 4 | N-(4-methoxyphenyl)ribosylamine | InCl₃, Diethyl Oxalate, EtOH, MW | 5-Methoxy-1-(β-D-ribofuranosyl)-1H-indole-2,3-dione | 90% |

Chemical Reactivity and Transformations of 1 2 Methoxyethyl 1h Indole 2,3 Dione Scaffolds

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of the 1-(2-methoxyethyl)-1H-indole-2,3-dione core is susceptible to electrophilic aromatic substitution. The amide and carbonyl groups are electron-withdrawing and thus deactivate the aromatic ring towards electrophilic attack compared to unsubstituted benzene. However, the ortho- and para-directing influence of the amide nitrogen atom, coupled with the meta-directing effect of the carbonyl groups, typically directs incoming electrophiles to the C5 and C7 positions. The N1-substituent, in this case, the 2-methoxyethyl group, has a minimal electronic effect on the aromatic ring's reactivity.

Common electrophilic substitution reactions include halogenation and nitration. For instance, the bromination of N-substituted isatins can be achieved using bromine in acetic acid, yielding predominantly the 5-bromo derivative. Similarly, nitration using a mixture of nitric acid and sulfuric acid typically affords the 5-nitro derivative. The precise regioselectivity can be influenced by the reaction conditions and the presence of other substituents on the benzene ring. researchgate.netmdpi.com

Table 1: Representative Electrophilic Aromatic Substitution Reactions on N-Substituted Isatins

| Electrophile | Reagent/Conditions | Major Product |

|---|---|---|

| Br⁺ | Br₂ in Acetic Acid | 5-Bromo-1-(2-methoxyethyl)-1H-indole-2,3-dione |

| NO₂⁺ | HNO₃, H₂SO₄ | 5-Nitro-1-(2-methoxyethyl)-1H-indole-2,3-dione |

| SO₃ | Fuming H₂SO₄ | 1-(2-methoxyethyl)-2,3-dioxoindoline-5-sulfonic acid |

Nucleophilic Addition Reactions at Carbonyl Centers (C2 and C3)

The carbonyl groups of the indole-2,3-dione core are key sites for nucleophilic attack. The C3-ketone is generally more electrophilic and reactive towards nucleophiles than the C2-amide carbonyl. This chemoselectivity allows for a range of transformations at the C3 position. nih.gov

Organometallic reagents, such as Grignard reagents and organolithium compounds, readily add to the C3-carbonyl to form tertiary alcohols. These reactions provide a straightforward route to 3-substituted-3-hydroxyoxindoles. The resulting tertiary alcohols can serve as intermediates for further synthetic modifications.

Furthermore, nucleophiles like cyanide or enolates can add to the C3 position. The reaction with reducing agents like sodium borohydride typically results in the reduction of the C3-ketone to a secondary alcohol, yielding a 3-hydroxy-2-oxindole derivative. The C2-amide carbonyl is less reactive and generally requires stronger reducing agents for reduction.

Table 2: Nucleophilic Addition to the C3-Carbonyl of N-Substituted Isatins

| Nucleophile | Reagent | Product Type |

|---|---|---|

| Alkyl/Aryl | R-MgBr (Grignard) | 3-Alkyl/Aryl-3-hydroxy-2-oxindole |

| Hydride | NaBH₄ | 3-Hydroxy-2-oxindole |

| Cyanide | KCN | 3-Cyano-3-hydroxy-2-oxindole |

| Enolate | Acetone, base | 3-(2-oxopropyl)-3-hydroxy-2-oxindole (Aldol adduct) semanticscholar.org |

Derivatization at the N1-Position and C3-Position

One of the most characteristic reactions of the this compound scaffold is the condensation of its C3-carbonyl group with primary amines to form Schiff bases (or imines). mdpi.com This reaction is typically carried out by refluxing the isatin (B1672199) derivative with the corresponding amine in a suitable solvent like ethanol, often with a catalytic amount of acid. nih.gov

The resulting imines, specifically N-(indol-3-ylidene)amines, are versatile intermediates themselves and can be used in a variety of subsequent transformations. A wide range of primary amines, including aliphatic, aromatic, and heterocyclic amines, can be employed in this reaction, leading to a diverse library of Schiff base derivatives. uodiyala.edu.iq

Table 3: Synthesis of Schiff Bases from this compound

| Amine Reactant | Product Name |

|---|---|

| Aniline (B41778) | 1-(2-methoxyethyl)-3-(phenylimino)indolin-2-one |

| Benzylamine | 3-(benzylimino)-1-(2-methoxyethyl)indolin-2-one |

| Hydrazine | 1-(2-methoxyethyl)indoline-2,3-dione 3-hydrazone |

| Thiosemicarbazide | 2-(1-(2-methoxyethyl)-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide |

The C3-carbonyl of this compound serves as an excellent electrophilic partner in reactions designed to construct spirocyclic systems. The C3 position of the indole (B1671886) core becomes the spiro center, linking the oxindole (B195798) ring to another cyclic moiety. These reactions are often multicomponent reactions, where the isatin, an amine, and a third component with two nucleophilic sites react in a single pot to generate complex spiro-fused heterocycles. semanticscholar.orgnih.gov

For example, the reaction of an isatin derivative, an amino acid, and a dipolarophile can lead to the formation of complex spiro-pyrrolidine-oxindoles. Similarly, three-component reactions involving isatins, ureas, and cyclic ketones have been developed to access novel spiro heterocycles through ring-opening and recyclization processes. nih.gov

Table 4: Examples of Spirocyclization Reactions Involving Isatins

| Reactants | Spirocyclic Product Core |

|---|---|

| Isatin, Sarcosine, Maleimide | Spiro[pyrrolidine-3,3'-oxindole] |

| Isatin, Malononitrile, Dimedone | Spiro[pyran-3,3'-oxindole] |

| Isatin, Urea, Cyclopentanone | Spiro[quinazoline-2,3'-oxindole] derivative nih.gov |

Beyond the reactions mentioned above, the indole-2,3-dione core can undergo several other useful transformations. A notable example is the Pfitzinger reaction, which converts isatins into substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.netresearchgate.net The reaction proceeds by treating the isatin derivative with a base, which causes the hydrolysis and opening of the lactam ring. The resulting keto-acid intermediate then condenses with a ketone or aldehyde to form the quinoline (B57606) ring system. ijsr.netui.ac.id

Another important transformation is the oxidation of the isatin core. For example, treatment of isatin with oxidizing agents like chromic acid or hydrogen peroxide in the presence of an organoselenium catalyst can lead to ring expansion and the formation of isatoic anhydride. nih.gov

Oxidative Transformations of the Indole Core to Indole-2,3-dione Derivatives

The synthesis of this compound itself is typically achieved through the oxidation of the corresponding indole precursor, 1-(2-methoxyethyl)-1H-indole. Several methods have been developed for this transformation. A common approach involves the use of an oxidizing agent such as N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO).

More environmentally benign methods have also been developed, utilizing molecular oxygen as the oxidant. nih.govorganic-chemistry.org For instance, the oxidation of N-substituted indoles can be achieved using molecular oxygen in the presence of a photosensitizer. nih.gov Another modern approach is the electrochemical oxygenation of indoles, which provides a green and efficient route to isatins without the need for chemical oxidants or mediators. acs.org An iodine/tert-butyl hydroperoxide (TBHP) mediated oxidation also provides an effective method for converting indoles to isatins. organic-chemistry.orgamazonaws.com

Table 5: Methods for the Oxidation of N-Substituted Indoles to Isatins

| Reagent System | Key Features |

|---|---|

| I₂ / TBHP | Efficient, metal-free oxidation. amazonaws.com |

| O₂ / Photosensitizer (e.g., DPZ) | Environmentally benign, uses O₂ as the oxidant. nih.gov |

| Electrochemical Oxidation | Green protocol, avoids chemical oxidants. acs.org |

| Molecular O₂ / t-BuONO | Mild, metal-free conditions. organic-chemistry.org |

Ring Expansion and Rearrangement Reactions of Indole-2,3-dione Systems

The indole-2,3-dione scaffold, present in this compound, is a versatile building block in organic synthesis, amenable to a variety of ring expansion and rearrangement reactions. These transformations allow for the conversion of the five-membered pyrrole ring fused to a benzene ring into larger heterocyclic systems, most notably six-membered quinoline and seven-membered benzodiazepine structures. These reactions are of significant interest due to the prevalence of quinoline and benzodiazepine motifs in biologically active compounds and pharmaceuticals.

One of the key reactive sites of the indole-2,3-dione system is the C2-C3 bond of the indole nucleus. Cleavage and subsequent rearrangement of this bond, often triggered by various reagents and conditions, can lead to the formation of expanded ring systems.

Conversion to Quinolines

A common transformation of indole derivatives involves a three-step cascade process that results in the formation of functionalized quinolines. nih.gov This process typically involves a dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion. nih.gov While the specific substrate in the cited study is a 2-halo-indole-tethered ynone, the principle of ring expansion of an indole system to a quinoline is a well-established synthetic strategy. nih.gov

Another approach for the synthesis of quinoline-3-carboxylates involves the reaction of indoles with halodiazoacetates catalyzed by Rh(II). This reaction is proposed to proceed through a cyclopropanation at the 2- and 3-positions of the indole, followed by a ring-opening of the resulting cyclopropane and elimination to yield the quinoline structure. beilstein-journals.org The presence of a substituent on the indole nitrogen does not necessarily inhibit this type of transformation, suggesting that N-substituted indoles like this compound could potentially undergo similar reactions.

The general transformation of an indole core to a quinoline framework can be summarized in the following table:

| Starting Material Class | Reagents/Conditions | Product Class | Reference |

| Indole-tethered ynones | Thiols | Functionalized quinolines | nih.gov |

| Indoles | Halodiazoacetates, Rh(II) catalyst | Quinoline-3-carboxylates | beilstein-journals.org |

Formation of Benzodiazepines

The indole-2,3-dione scaffold can also serve as a precursor for the synthesis of benzodiazepine derivatives. Benzodiazepines are a class of seven-membered heterocyclic compounds containing two nitrogen atoms. The synthesis of 1,5-benzodiazepines, for example, can be achieved through the condensation of o-phenylenediamines with ketones. nih.gov While this does not directly involve the ring expansion of the indole-2,3-dione itself, the isatin core can be chemically modified to open up and subsequently react to form benzodiazepine structures.

More directly, palladium-catalyzed reactions have been employed as efficient strategies for synthesizing various classes of benzodiazepines. mdpi.com These methods include intramolecular C-H arylation and N-arylation, which can facilitate the formation of the seven-membered ring from appropriately substituted indole precursors. mdpi.com

A summary of synthetic approaches to benzodiazepines from related starting materials is presented below:

| Starting Material Class | Reagents/Conditions | Product Class | Reference |

| o-Phenylenediamines and ketones | H-MCM-22 catalyst | 1,5-Benzodiazepines | nih.gov |

| Halogenated or unsaturated precursors | Palladium catalysts | Various benzodiazepines | mdpi.com |

These examples from the broader literature on indole chemistry highlight the potential of the this compound scaffold to undergo ring expansion and rearrangement reactions to yield valuable heterocyclic systems such as quinolines and benzodiazepines. The specific conditions and outcomes for this compound would require dedicated experimental investigation.

Spectroscopic and Structural Elucidation of 1 2 Methoxyethyl 1h Indole 2,3 Dione and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed analysis of the NMR spectra is crucial for the unambiguous structural assignment of 1-(2-methoxyethyl)-1H-indole-2,3-dione. This involves examining the chemical shifts, multiplicities, and coupling constants of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific ¹H NMR spectral data for this compound is not available in the searched resources. A detailed analysis of chemical shifts and coupling patterns for the aromatic protons on the indole (B1671886) ring and the aliphatic protons of the 2-methoxyethyl substituent cannot be presented without experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Specific ¹³C NMR spectral data for this compound is not available in the searched resources. An assignment of the chemical shifts for the carbonyl carbons, aromatic carbons, and aliphatic carbons of the substituent is not possible without the actual spectrum.

Advanced NMR Techniques for Stereochemical Elucidation

For derivatives of this compound that may contain stereocenters, advanced NMR techniques are indispensable for determining their three-dimensional structure. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for establishing the spatial proximity of nuclei. Two-dimensional techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be used to establish connectivity and confirm assignments. However, without specific derivatives being synthesized and analyzed, a discussion of their stereochemical elucidation remains theoretical.

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is essential for identifying the characteristic functional groups present in the molecule. For this compound, one would expect to observe distinct stretching vibrations for the two carbonyl groups (C=O) of the dione (B5365651) moiety, the C-N bond of the indole ring, the C-O-C ether linkage in the substituent, and vibrations associated with the aromatic ring. Specific wavenumber data for these functional groups in this compound could not be located.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural insights from the fragmentation pattern of the molecule. For this compound (molecular formula C₁₁H₁₁NO₃, exact mass: 205.07 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺. Subsequent fragmentation would likely involve cleavage of the N-substituent. No experimental mass spectral data for this specific compound was found to confirm its molecular weight and analyze its fragmentation pathways.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and crystal packing, offering unequivocal proof of a molecule's solid-state structure.

A thorough search of scientific literature and crystallographic databases did not yield any published single-crystal X-ray diffraction data for this compound. Consequently, detailed experimental parameters such as the crystal system, space group, unit cell dimensions, and specific atomic coordinates for this compound are not available in the public domain.

Were such data available, the analysis would confirm the planarity of the indole-2,3-dione core and detail the conformation of the N-(2-methoxyethyl) substituent relative to the heterocyclic ring. It would also reveal the intermolecular interactions, such as hydrogen bonds or π-stacking, that govern the packing of the molecules in the crystal lattice.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. By comparing the experimentally determined percentages with the theoretically calculated values based on the compound's molecular formula, the purity and empirical formula of the synthesized compound can be verified.

The molecular formula for this compound is C₁₁H₁₁NO₃, which corresponds to a molecular weight of 205.21 g/mol . The theoretical elemental composition can be calculated from this formula. While the synthesis of 1-alkoxyalkylisatins has been reported, specific experimental elemental analysis results for the title compound were not found in the surveyed literature.

The calculated elemental composition for this compound is presented below. Verification of a synthesized sample's purity would require experimental values to closely match these theoretical percentages.

| Element | Symbol | Calculated (%) | Found (%) |

|---|---|---|---|

| Carbon | C | 64.38 | Data not available |

| Hydrogen | H | 5.40 | Data not available |

| Nitrogen | N | 6.83 | Data not available |

Computational and Theoretical Investigations of 1 2 Methoxyethyl 1h Indole 2,3 Dione Systems

Quantum Chemical Calculations (DFT) for Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying molecular systems. researchgate.net For isatin (B1672199) derivatives, DFT methods, particularly using the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p) or 6-311G**, are frequently employed to optimize the ground-state molecular geometry and investigate electronic properties. researchgate.netnih.gov These calculations are fundamental to understanding the intrinsic characteristics of 1-(2-methoxyethyl)-1H-indole-2,3-dione.

The first step in computational analysis is geometry optimization, where DFT calculations determine the lowest energy conformation of the molecule. This process yields critical data on bond lengths, bond angles, and dihedral angles. The total energy calculated for the optimized structure is a key indicator of the molecule's thermodynamic stability. By comparing the energies of different conformers or related isomers, researchers can predict the most stable forms of the compound.

Molecular Electrostatic Potential (MEP) mapping is a vital tool for predicting chemical reactivity. researchgate.net An MEP surface map illustrates the charge distribution across a molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the C2 and C3 carbonyl groups. These regions are the most likely sites for electrophilic attack.

Positive Potential (Blue): Typically located around the hydrogen atoms of the aromatic ring and the N-substituted side chain. These areas are susceptible to nucleophilic attack.

Neutral Potential (Green): Found over parts of the carbon framework.

This visual representation of reactivity guides the understanding of how the molecule will interact with other reagents and biological macromolecules. researchgate.net

Frontier Molecular Orbital (FMO) theory provides deep insights into chemical reactivity and electronic transitions. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. Regions with a high HOMO density are nucleophilic.

LUMO: Represents the ability of a molecule to accept an electron. Regions with a high LUMO density are electrophilic.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, whereas a small energy gap suggests the molecule is more reactive and prone to intramolecular charge transfer. researchgate.net From the HOMO and LUMO energies, other chemical reactivity descriptors can be calculated. researchgate.net

Table 1: Representative FMO Properties for an N-Substituted Isatin Derivative This table presents typical values for illustrative purposes, as specific calculations for this compound are not publicly available.

| Parameter | Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.5 | Electron-donating capability |

| ELUMO | -2.5 | Electron-accepting capability |

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, closely resembling the Lewis structure concept. uni-muenchen.de This method is exceptionally useful for quantifying intramolecular interactions, such as hyperconjugation and electron delocalization. researchgate.net

NBO analysis examines the interactions between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (antibonding or Rydberg orbitals). The stabilization energy (E(2)) associated with a donor-acceptor interaction quantifies its significance. For this compound, NBO analysis would reveal key interactions, such as the delocalization of lone pair electrons from the nitrogen atom (LPN) into the antibonding π* orbitals of the adjacent carbonyl groups (π*C=O). These interactions are crucial for the stability and electronic properties of the isatin ring system. researchgate.net

Table 2: Example of NBO Donor-Acceptor Interactions in an Isatin System Illustrative data showing typical hyperconjugative interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N5 | π* (C4-C9) | 38.5 | π-conjugation |

| π (C2-C3) | π* (C4-C9) | 20.1 | π-conjugation |

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO)

Computational chemistry can accurately predict spectroscopic data, which is invaluable for structure verification. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts (δ) for 1H and 13C nuclei. mdpi.com

The process involves first optimizing the molecular geometry using a method like DFT (e.g., B3LYP/6-311G). Subsequently, the GIAO method is used to calculate the isotropic magnetic shielding tensors for each nucleus. mdpi.com To obtain the final chemical shifts, the calculated shielding values are referenced against the shielding tensor of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory. youtube.com A strong linear correlation between the theoretically predicted and experimentally measured chemical shifts serves to validate the computed molecular structure.

Table 3: Hypothetical Comparison of Experimental vs. GIAO-Calculated 13C NMR Shifts for the Isatin Core This table illustrates the typical correlation between calculated and experimental values.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| C2 (C=O) | 184.5 | 185.1 |

| C3 (C=O) | 159.0 | 159.7 |

| C3a | 118.0 | 118.5 |

| C4 | 125.0 | 125.3 |

| C5 | 124.0 | 124.4 |

| C6 | 138.5 | 138.9 |

| C7 | 112.0 | 112.6 |

Molecular Modeling and Docking Studies for Ligand-Receptor Interaction Predictions

Molecular docking is a powerful computational technique used in drug discovery to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein or enzyme. researchgate.net Isatin derivatives are known to interact with various biological targets, including kinases, viral proteases, and cholinesterases. nih.govresearchgate.netnih.gov

The docking process involves placing the ligand in multiple orientations and conformations within the receptor's binding site and scoring these poses based on binding affinity or energy. nih.gov The results provide crucial information about:

Binding Energy: A negative value (often in kcal/mol) that estimates the strength of the ligand-receptor interaction. More negative values suggest stronger binding.

Binding Pose: The preferred orientation of the ligand within the active site.

Key Interactions: Specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues of the protein. researchgate.net

These predictions help to rationalize the biological activity of known compounds and guide the design of new, more potent derivatives.

Table 4: Sample Molecular Docking Results for an Isatin Derivative with a Protein Kinase This table provides an example of typical data obtained from a docking simulation.

| Parameter | Result |

|---|---|

| Target Protein | Epidermal Growth Factor Receptor (EGFR) |

| PDB ID | 2J6M |

| Binding Energy | -8.5 kcal/mol |

| Interacting Residues | Met793, Leu718, Val726, Ala743, Lys745 |

Conformational Analysis of this compound Derivatives

Computational methods, such as molecular mechanics and quantum mechanics, are employed to explore the potential energy surface of these molecules and identify stable conformations. Energy minimization is a fundamental step in this process, where the geometry of the molecule is optimized to find the most stable arrangement of atoms, corresponding to a minimum energy state. It is presumed that a drug molecule binds to its receptor in its most stable, minimum energy conformation.

Studies on N-alkyl substituted isatins have shown that the orientation of the substituent at the N1 position can significantly influence the molecule's properties. The 2-methoxyethyl side chain in this compound introduces additional degrees of freedom due to the rotatable C-C and C-O bonds. The presence of the ether oxygen atom can also lead to specific intramolecular interactions, such as hydrogen bonding in certain environments, which can further stabilize particular conformations.

The conformational space of these derivatives is typically explored by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. This process generates a conformational profile that reveals the low-energy (and therefore more populated) conformations. These preferred conformations are then used in further studies, such as molecular docking, to understand how the molecule might interact with a biological target.

Table 1: Key Torsional Angles in the Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Range of Low-Energy Conformers |

| C2-N1-Cα-Cβ | Rotation around the N-CH2 bond | Variable, influences the position of the side chain relative to the indole (B1671886) ring |

| N1-Cα-Cβ-O | Rotation around the CH2-CH2 bond | Typically anti or gauche conformations are favored |

| Cα-Cβ-O-Cγ | Rotation around the CH2-O bond | Influences the orientation of the terminal methyl group |

Prediction of Binding Modes and Interactions in Molecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design to understand how a ligand, such as a this compound derivative, might interact with the active site of a protein or other biological macromolecule. The primary goal of molecular docking is to identify the binding mode with the lowest energy, which is often assumed to be the most likely binding conformation.

The process of molecular docking involves several key steps. First, the three-dimensional structures of both the ligand and the receptor are obtained, often from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling. The ligand's structure is typically subjected to energy minimization to ensure a stable starting conformation. A "grid box" is then defined around the active site of the receptor, specifying the search space for the docking algorithm. nih.gov

Docking algorithms then explore a large number of possible orientations and conformations of the ligand within the receptor's active site, calculating a score for each pose that estimates the binding affinity. These scoring functions take into account various types of interactions, including:

Hydrogen Bonds: These are crucial for specificity and are formed between hydrogen bond donors and acceptors on the ligand and receptor. The carbonyl groups at the C2 and C3 positions of the indole-2,3-dione core are potential hydrogen bond acceptors.

Hydrophobic Interactions: The indole ring is largely hydrophobic and can form favorable interactions with nonpolar residues in the active site.

Electrostatic Interactions: These arise from the attraction or repulsion of charged or polar groups on the ligand and receptor.

For this compound derivatives, the 2-methoxyethyl side chain can explore different regions of the active site, potentially forming additional interactions that contribute to binding affinity and selectivity. The ether oxygen in this side chain can also act as a hydrogen bond acceptor. The results of molecular docking studies are typically visualized to analyze the specific interactions between the ligand and the amino acid residues of the target protein. This information is invaluable for understanding the molecular basis of activity and for designing new derivatives with improved binding properties.

Quantitative Structure-Activity Relationship (QSAR) Studies: Methodological Aspects

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are powerful tools in drug discovery for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs.

The development of a QSAR model involves several key steps:

Data Set Selection: A dataset of molecules with known biological activities (e.g., IC50 values) is required. This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Molecular Descriptor Calculation: A large number of numerical values, known as molecular descriptors, are calculated for each molecule in the dataset. These descriptors encode different aspects of the molecular structure, including:

Physicochemical Descriptors: Such as molecular weight, logP (lipophilicity), and molar refractivity.

Topological Descriptors: Which describe the connectivity of atoms in the molecule.

Electronic Descriptors: Related to the distribution of electrons, such as partial charges and dipole moments.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, such as HOMO and LUMO energies.

Model Building: Statistical methods are used to build a mathematical equation that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable). Common methods include:

Multiple Linear Regression (MLR): A statistical technique that uses several explanatory variables to predict the outcome of a response variable.

Partial Least Squares (PLS): A method that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.

Principal Component Regression (PCR): A regression analysis technique that is based on principal component analysis.

Model Validation: The predictive ability of the QSAR model is rigorously assessed using various statistical metrics. Internal validation techniques, such as cross-validation (e.g., leave-one-out), and external validation using the test set are performed. The quality of a QSAR model is often judged by its squared correlation coefficient (r²) and cross-validated squared correlation coefficient (q²).

For N-substituted isatin derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities. The nature and properties of the substituent at the N1 position, such as its size, shape, and electronic properties, are often found to be critical for activity. A QSAR model for this compound and its analogs could help in identifying the key molecular features that govern their biological effects and in designing more potent compounds.

Theoretical Studies on Indole-2,3-dione Based Conjugated Oligomers

While much of the research on indole-2,3-dione derivatives has focused on their biological activities, theoretical studies have also explored their potential in the field of materials science, particularly in the development of novel organic electronic materials. Conjugated oligomers and polymers are of great interest for applications in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. ucm.es

Theoretical studies, primarily using quantum chemical methods like Density Functional Theory (DFT), can be used to predict the electronic and optical properties of these materials. For indole-2,3-dione based conjugated oligomers, these studies focus on understanding how the incorporation of the isatin unit into a conjugated backbone affects the material's properties.

Key properties investigated in these theoretical studies include:

Electronic Structure: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter that determines the material's optical and electronic properties, including its color and conductivity.

Absorption Spectra: Theoretical calculations can predict the absorption spectra of these oligomers, which is important for applications in solar cells and other optoelectronic devices. Studies have shown that some of these new polymers exhibit broad and strong absorption in the visible and near-infrared regions. researchgate.net

Charge Transport Properties: The ability of a material to transport charge (electrons and holes) is critical for its performance in electronic devices. Theoretical methods can be used to estimate the reorganization energies and electronic couplings, which are key parameters for charge transport.

Isatin can be incorporated as an electron-accepting unit in donor-acceptor type conjugated systems. By pairing it with electron-donating units, it is possible to tune the HOMO and LUMO energy levels and the bandgap of the resulting oligomers and polymers. researchgate.net Theoretical studies play a vital role in the rational design of these materials, allowing for the screening of different molecular structures and the prediction of their properties before undertaking their synthesis. The photovoltaic properties of some of these polymers have been evaluated and they have shown potential for use in polymer solar cells. researchgate.net

Conclusion and Future Research Directions

Summary of Current Research Landscape Pertaining to 1-(2-methoxyethyl)-1H-indole-2,3-dione

Direct research on This compound is limited in the current scientific literature. However, the broader family of N-alkylated isatins has been extensively studied, providing a foundational understanding that can be extrapolated to this specific derivative.

Synthesis: The synthesis of N-alkylated isatins is well-established, with several general methods available. The most common approach involves the reaction of isatin (B1672199) with an appropriate alkylating agent in the presence of a base. tandfonline.com For the synthesis of This compound , this would typically involve the reaction of isatin with 2-methoxyethyl halide (e.g., 2-methoxyethyl bromide or chloride) in a suitable solvent with a base such as potassium carbonate or sodium hydride. tandfonline.com Alternative "green" synthetic methods, such as microwave-assisted synthesis, have also been developed for N-alkylation of isatins, offering advantages like shorter reaction times and higher yields.

Biological Activities of N-Alkylated Isatins: N-alkylation of the isatin core has been shown to significantly influence its biological activity. nih.gov Various N-alkylated isatin derivatives have demonstrated a range of pharmacological effects, including but not limited to:

Anticancer Activity: Many N-substituted isatins have exhibited potent cytotoxic activity against various cancer cell lines. nih.govnih.gov The nature of the alkyl substituent at the N-1 position can impact the potency and selectivity of these compounds. nih.gov

Antimicrobial Activity: N-alkylation has also been explored as a strategy to enhance the antibacterial and antifungal properties of isatin.

Antiviral Activity: Certain N-substituted isatin derivatives have shown promise as antiviral agents.

Enzyme Inhibition: The isatin scaffold is a known inhibitor of various enzymes, and N-alkylation can modulate this inhibitory activity. For instance, isatin derivatives have been investigated as inhibitors of caspases and cyclin-dependent kinases (CDKs). tandfonline.commdpi.com

The presence of the 2-methoxyethyl group in This compound introduces both increased lipophilicity and a potential hydrogen bond acceptor (the ether oxygen), which could influence its interaction with biological targets.

Table 1: Representative Biological Activities of N-Alkylated Isatin Derivatives

| N-Substituent | Biological Activity | Reference |

| Alkyl/Arylacetamide | Caspase Inhibition | tandfonline.com |

| Propyl/Butyl chains | Tubulin Polymerization Inhibition | nih.gov |

| Benzyl | Cytotoxicity | nih.gov |

This table is illustrative and not exhaustive of all reported activities.

Identification of Knowledge Gaps and Emerging Research Avenues in N-Alkyl Indole-2,3-dione Chemistry

Despite the extensive research on N-alkylated isatins, significant knowledge gaps remain, particularly concerning specific derivatives like This compound .

Specific Biological Profile: The primary knowledge gap is the lack of a specific biological activity profile for This compound . Systematic screening of this compound against a diverse panel of biological targets is necessary to uncover its potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: While general SAR trends for N-alkylated isatins exist, the specific contribution of the 2-methoxyethyl group to biological activity is unknown. nih.gov Detailed SAR studies involving variations of the ether linkage and chain length would provide valuable insights for designing more potent and selective analogs.

Mechanism of Action: For any identified biological activity, elucidating the underlying mechanism of action is crucial. This involves identifying the specific molecular targets and pathways through which This compound exerts its effects.

Emerging Research Avenues:

Targeting Protein-Protein Interactions: The isatin scaffold can serve as a template for designing inhibitors of protein-protein interactions, a challenging but increasingly important area of drug discovery.

Development of Chemical Probes: Well-characterized N-alkylated isatins can be developed into chemical probes to study the function of specific enzymes or cellular pathways.

Exploration of Novel Therapeutic Areas: The diverse biological activities of isatin derivatives suggest that N-alkylated analogs could be explored for new therapeutic applications beyond the traditional areas of cancer and infectious diseases. mdpi.com

Potential for Advanced Synthetic Strategies and Theoretical Insights in the Field

Future research on This compound and related compounds can benefit significantly from advancements in synthetic chemistry and computational methods.

Advanced Synthetic Strategies:

Flow Chemistry: The use of continuous flow reactors for the N-alkylation of isatin could offer improved control over reaction parameters, leading to higher yields, purity, and scalability.

Catalytic C-H Functionalization: Recent breakthroughs in C-H activation chemistry could provide novel and more efficient routes to N-alkylated indoles and their precursors, potentially reducing the number of synthetic steps and improving atom economy. eurekalert.orgnih.gov

Diversity-Oriented Synthesis: The application of diversity-oriented synthesis strategies could enable the rapid generation of a library of N-alkylated isatins with diverse substituents, facilitating comprehensive SAR studies.

Theoretical and Computational Insights:

Molecular Docking and Dynamics: Computational tools such as molecular docking and molecular dynamics simulations can be employed to predict the binding modes of This compound with various biological targets. nih.gov This can help in prioritizing experimental screening efforts and in understanding the molecular basis of its activity.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to study the electronic properties, reactivity, and spectroscopic characteristics of N-substituted isatins. researchgate.netdergipark.org.tr These calculations can provide insights into the stability of different conformers and the nature of non-covalent interactions that govern their binding to biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to establish a mathematical relationship between the structural features of a series of N-alkylated isatins and their biological activity. This can aid in the rational design of new derivatives with improved potency and desired pharmacokinetic properties.

Table 2: Advanced Methodologies for the Study of N-Alkyl Indole-2,3-diones

| Methodology | Application | Potential Benefit |

| Flow Chemistry | Synthesis | Improved efficiency, safety, and scalability |

| C-H Functionalization | Synthesis | More direct and atom-economical synthetic routes |

| Molecular Docking | In silico screening | Prediction of binding affinity and mode to biological targets |

| DFT Calculations | Theoretical analysis | Understanding electronic properties and reactivity |

Q & A

Q. What are the optimal synthetic routes and purification methods for 1-(2-methoxyethyl)-1H-indole-2,3-dione?

The synthesis typically involves alkylation of indole-2,3-dione with 2-methoxyethyl halides (e.g., bromide or chloride) in the presence of a base such as potassium carbonate. Reaction conditions (e.g., dichloromethane as solvent, room temperature) are critical for yield optimization . Purification often employs recrystallization from mixtures like DMF/acetic acid, as demonstrated for structurally related indole derivatives .

Q. How is the structural characterization of this compound performed?

X-ray crystallography using SHELXL software remains the gold standard for determining bond lengths, angles, and intermolecular interactions. For non-crystalline samples, high-resolution NMR (e.g., H, C) and mass spectrometry (ESI-TOF) are used to confirm molecular weight and functional groups .

Q. What biological activity screening methodologies are applicable to this compound?

Standard assays include cytotoxicity evaluation (MTT or SRB assays against cancer cell lines), antimicrobial testing (MIC determination), and apoptosis induction via caspase activation assays. Comparative studies with halogenated analogs (e.g., bromoethyl derivatives) highlight the role of substituent electronegativity in biological efficacy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

SAR analysis involves systematic substitution at the indole ring or methoxyethyl group. For example:

- Replace the methoxy group with other alkoxy or halogen substituents to modulate lipophilicity and target binding.

- Introduce thiosemicarbazone or oxime moieties at the 3-position to enhance metal chelation and anticancer activity . Computational tools (e.g., molecular docking with caspase-3) can predict binding affinities before synthesis .

Q. How to resolve contradictions in reported cytotoxicity data for indole-2,3-dione derivatives?

Discrepancies may arise from variations in cell lines, assay protocols, or impurity profiles. Key steps include:

Q. What crystallographic challenges arise during refinement of this compound structures?

High thermal motion in the methoxyethyl chain can complicate refinement. Strategies include:

Q. How to assess the stability of this compound under physiological conditions?

Conduct pH-dependent degradation studies (e.g., pH 2–9 buffers at 37°C) monitored via HPLC. Mass spectrometry identifies degradation products, such as hydrolysis of the methoxyethyl group to hydroxyethyl derivatives .

Q. What strategies enhance the bioavailability of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.